1-(Benzyloxy)-4-methyl-2-nitrobenzene
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Overview
Description
1-(Benzyloxy)-4-methyl-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-methyl-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of 1-(benzyloxy)-4-methylbenzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde group using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, to introduce halogen atoms at the methyl position.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Reduction: 1-(Benzyloxy)-4-methyl-2-aminobenzene.
Oxidation: 1-(Benzyloxy)-4-formyl-2-nitrobenzene.
Substitution: 1-(Benzyloxy)-4-halogenomethyl-2-nitrobenzene.
Scientific Research Applications
1-(Benzyloxy)-4-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-methyl-2-nitrobenzene involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may facilitate the compound’s binding to specific enzymes or receptors, influencing its activity and selectivity.
Comparison with Similar Compounds
1-(Benzyloxy)-4-methylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-(Benzyloxy)-2-nitrobenzene: The nitro group is positioned differently, affecting its reactivity and applications.
4-Methyl-2-nitroaniline: Contains an amino group instead of a benzyloxy group, leading to different chemical properties and uses.
Uniqueness: 1-(Benzyloxy)-4-methyl-2-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a benzyloxy group and a nitro group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
4-methyl-2-nitro-1-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-11-7-8-14(13(9-11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMZODGIHXHNAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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